molecular formula C12H7ClN4O B1501332 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline CAS No. 1065484-81-2

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Cat. No. B1501332
M. Wt: 258.66 g/mol
InChI Key: XTYJLMXADPCDIZ-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

40 mg (0.92 mmol) sodium hydride (55%, suspension in mineral oil) were added to 0.10 g (0.68 mmol) 2-hydroxyquinoxaline in 1.5 mL DMF and the mixture was stirred for 15 min. Then 0.11 g (0.69 mmol) 4,6-dichloropyrimidine were added and the mixture was stirred overnight at RT. The reaction mixture was purified by preparative HPLC-MS. The product-containing fractions were combined, the acetonitrile was eliminated i.vac., and the precipitated product was suction filtered and dried.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:13]=[N:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[Cl:14][C:15]1[CH:20]=[C:19](Cl)[N:18]=[CH:17][N:16]=1>CN(C=O)C>[Cl:14][C:15]1[N:16]=[CH:17][N:18]=[C:19]([O:3][C:4]2[CH:13]=[N:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.1 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2N=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by preparative HPLC-MS
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC(=NC=N1)OC1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.